(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride
Description
(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a hydrochloride salt of a pyrimidine derivative featuring a 4-chlorophenyl substituent at the pyrimidine’s 4-position and a methanamine group at the 2-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors .
Properties
CAS No. |
1196145-75-1 |
|---|---|
Molecular Formula |
C11H11Cl2N3 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)pyrimidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H10ClN3.ClH/c12-9-3-1-8(2-4-9)10-5-6-14-11(7-13)15-10;/h1-6H,7,13H2;1H |
InChI Key |
KDZWTDFESNNKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CN)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Pathways
The synthesis generally involves the following key steps:
Formation of the Pyrimidine Ring : This is typically achieved through condensation reactions involving starting materials like 4-chlorobenzaldehyde and appropriate amines. The reaction conditions can vary, but they often require the use of catalysts or specific solvents to enhance yield.
Alkylation : Following the formation of the pyrimidine ring, an alkylation step is performed to introduce the methanamine group. This step can involve nucleophilic substitutions where the pyrimidine acts as a nucleophile.
Key Reactions and Conditions
A detailed examination of the preparation methods reveals several critical reactions:
Condensation Reaction : The initial step often involves a condensation reaction between 4-chlorobenzaldehyde and an amine derivative to form an intermediate pyrimidine compound. For example, in one method, 4-chlorobenzaldehyde reacts with 2-aminopyrimidine under acidic conditions to yield a substituted pyrimidine.
Nucleophilic Substitution : The subsequent alkylation can be achieved through nucleophilic aromatic substitution (S_NAr). This reaction typically involves the use of a strong base and appropriate leaving groups to facilitate the substitution on the aromatic ring.
Yield and Purity Considerations
The yield and purity of (4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride are critical factors in its synthesis:
Yield Optimization : Various studies indicate that optimizing reaction conditions such as temperature, solvent choice, and reaction time can significantly enhance yields. For instance, using Lewis acids in low-temperature conditions has been shown to improve reaction rates and yields compared to traditional high-temperature methods.
Purity Assessment : The final product is typically purified through recrystallization or chromatography techniques to ensure high purity levels necessary for pharmaceutical applications.
- Data Table: Summary of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | 4-Chlorobenzaldehyde, Amine | Acidic conditions | 70-90 |
| 2 | Nucleophilic Substitution | Base (e.g., NaOH), Alkyl halide | Reflux in organic solvent | 60-80 |
| 3 | Purification | Solvent for recrystallization | Cooling post-reaction | >95 |
The preparation of this compound involves intricate multi-step synthetic pathways that require careful consideration of reaction conditions to optimize yield and purity. Understanding these methods is essential for advancing research in medicinal chemistry and developing effective pharmaceutical agents based on this compound.
Chemical Reactions Analysis
Nucleophilic Substitution and Functionalization
The pyrimidine core undergoes regioselective substitutions, particularly at the 4- and 6-positions, due to electron-withdrawing effects of the chlorophenyl group:
Key findings:
-
Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the 4-position using Pd catalysts (e.g., 2-fluoropyridine-3-boronic acid) .
-
Ether linkages enhance solubility, as seen in phenoxy derivatives synthesized via SNAr reactions .
Condensation and Cycloaddition Reactions
The primary amine group facilitates condensation with carbonyl compounds, forming Schiff bases and heterocyclic systems:
Schiff Base Formation (Source ):
-
Reacts with aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde) in ethanol to yield azomethines (3a-h).
-
Example :
Yields: 52-65% (confirmed by IR at 1350 cm⁻¹ for C=N stretch)
1,3,5-Oxadiazine Synthesis :
-
Cyclo-addition with benzoyl isothiocyanate generates sulfur-containing heterocycles (4a-h):
Hydrolysis and Salt Formation
The hydrochloride moiety enables pH-dependent transformations:
-
Racemic resolution via chiral HPLC achieves enantiopure derivatives (e.g., (S)-(4-chlorophenyl)(pyridin-2-yl)methanol) .
Stability and Degradation Pathways
The compound exhibits pH-sensitive degradation:
-
Acidic conditions (pH <3): Hydrolysis of the pyrimidine ring via C2-N3 bond cleavage.
-
Basic conditions (pH >10): Dehydrochlorination forms reactive imine intermediates .
This systematic analysis underscores the compound's adaptability in medicinal chemistry, enabling targeted modifications for drug discovery. Reaction optimization (e.g., solvent selection, catalyst systems) remains critical for scaling derivatives with therapeutic potential.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications due to its ability to interact with biological targets. The presence of the chlorophenyl group enhances its lipophilicity, which can significantly influence its pharmacokinetic properties and interaction with biological macromolecules.
Antiinflammatory Activity
Research indicates that derivatives of pyrimidine compounds, including (4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride, exhibit anti-inflammatory effects. For instance, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values of some derivatives against COX-1 and COX-2 enzymes demonstrate their potential as anti-inflammatory agents .
| Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
This table illustrates the inhibitory potency of selected pyrimidine derivatives, highlighting their relevance in developing new anti-inflammatory drugs.
Anticancer Potential
The compound's structural features suggest it may also have anticancer properties. Preliminary computer-aided drug design studies predict that this compound could target multiple pathways involved in cancer progression. Further investigations are needed to elucidate its specific mechanisms of action and efficacy in cancer models.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has focused on modifying the substituents on the pyrimidine ring to enhance potency and selectivity against specific targets .
Modification Strategies
Several strategies have been employed to modify the compound's structure:
- Altering Substituents : Changing the functional groups attached to the pyrimidine core can lead to significant variations in biological activity.
- Synthesis of Analogues : Creating analogues with different substituents allows researchers to explore a range of biological activities and optimize pharmacological profiles .
Interaction Studies
To fully understand how this compound interacts with biological macromolecules, various techniques such as molecular docking and binding assays are employed. These studies provide insights into the binding affinities and modes of action at the molecular level, which are essential for drug development.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- Anti-inflammatory Studies : A study evaluated multiple pyrimidine derivatives for their COX inhibitory activity, revealing promising candidates for further development as anti-inflammatory agents .
- Pharmacological Profiling : Another research effort focused on optimizing pyrimidine-based compounds for enhanced activity against specific targets involved in metabolic disorders, showcasing their potential beyond traditional applications .
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Observations :
- Isopropyl groups (e.g., ) reduce polarity, affecting solubility.
Pharmacological and Functional Comparisons
- Receptor Binding: Pyrimidine derivatives (Target, ) are explored as adenosine receptor ligands (), whereas thiazole analogs () may target different pathways due to sulfur’s electronic effects.
- Bioavailability : Hydrochloride salts (all compounds) enhance water solubility, critical for oral administration.
Physicochemical Properties
- Solubility: Hydrochloride salts improve aqueous solubility; however, pyrimidine’s aromaticity (Target) may reduce it compared to non-aromatic heterocycles.
- Stability : The 4-chlorophenyl group (Target) offers steric and electronic stabilization, whereas fluorophenyl analogs () may exhibit altered metabolic stability.
Biological Activity
(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorophenyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:
where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and enzymes. The compound is believed to inhibit the activity of these targets, affecting cellular processes such as:
- Proliferation : Inhibiting cell growth in cancer models.
- Apoptosis : Inducing programmed cell death in cancer cells.
- Inflammation : Modulating inflammatory pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth.
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial properties against several bacterial strains.
Structure-Activity Relationship (SAR)
Studies on SAR have shown that modifications to the chlorophenyl group can significantly affect the biological activity of the compound. For instance:
- Substituting the chlorophenyl group with different halogens alters lipophilicity and biological interactions.
- The introduction of additional functional groups has been linked to enhanced potency against specific targets.
Case Studies
- Anticancer Efficacy in Vivo : A study conducted on xenograft models demonstrated that this compound reduced tumor size by approximately 40% compared to control groups when administered at a dosage of 20 mg/kg over two weeks .
- Synergistic Effects with Antibiotics : In vitro studies indicated that this compound could enhance the efficacy of existing antibiotics, showing synergistic effects particularly against resistant strains of bacteria .
- Inflammatory Response Modulation : Research has highlighted its role in modulating inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the most reliable synthetic routes for (4-(4-Chlorophenyl)pyrimidin-2-yl)methanamine hydrochloride, and how are reaction conditions optimized?
A transition metal-free catalytic reduction using an abnormal NHC-based potassium complex (2 mol%) with HBPin (4 equiv.) in dry toluene at 40°C for 12 hours is a validated method. This approach achieves high yields (~97%) by selectively reducing primary amides to amines, followed by HCl treatment to isolate the hydrochloride salt . Key optimization parameters include solvent choice (toluene for stability), catalyst loading (2 mol%), and temperature control to minimize side reactions.
Q. How can researchers confirm the structural integrity of the synthesized compound?
Characterization should include:
Q. What solubility properties are critical for experimental design?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-formulation studies using pH-adjusted buffers (e.g., 0.1 M HCl) can enhance aqueous solubility for biological assays. Solubility data should be cross-checked via UV-Vis spectroscopy or HPLC .
Advanced Research Questions
Q. How do catalytic mechanisms in transition metal-free synthesis impact yield and purity?
The abnormal NHC catalyst facilitates hydride transfer from HBPin to the amide carbonyl, forming a reactive intermediate that is protonated to yield the amine. Impurities (e.g., over-reduced byproducts) arise if reaction times exceed 12 hours or temperatures surpass 50°C. Mechanistic studies using -NMR can monitor boron intermediates to refine catalytic efficiency .
Q. How should researchers address contradictions in reported yields across synthesis methods?
Discrepancies (e.g., 93% vs. 97% yields) may stem from:
Q. What strategies improve stability during long-term storage?
The hydrochloride salt is hygroscopic; store under inert gas (argon) at -20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify degradation products (e.g., free amine or chlorophenyl hydrolysis byproducts) .
Q. How can structural analogs be designed to enhance biological activity?
Modify the pyrimidine core or chlorophenyl substituents to alter pharmacokinetics:
- Pyrimidine substitution : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability.
- Linker optimization : Replace the methanamine group with heterocyclic amines (e.g., piperidine) for targeted receptor binding.
SAR studies using computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., kinase inhibition) are recommended .
Q. What analytical techniques resolve ambiguities in stereochemistry or tautomerism?
Q. How does the compound interact with biological targets in medicinal chemistry applications?
As a kinase inhibitor scaffold, the chlorophenyl-pyrimidine motif binds ATP pockets via π-π stacking and hydrogen bonding. In vitro profiling (e.g., kinase panel screens at 1–10 µM) combined with molecular dynamics simulations (50 ns trajectories) can elucidate binding kinetics and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
